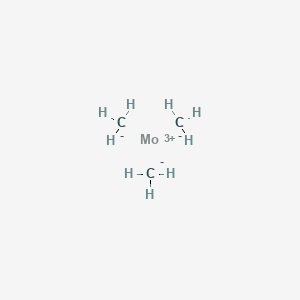

Molybdenum(3+) trimethanide

Beschreibung

Molybdenum(3+) trimethanide (hypothetical formula: Mo(CH₃)₃³⁺) is a postulated organomolybdenum compound featuring a molybdenum(III) center coordinated to three methanide (CH₃⁻) ligands. While direct experimental data on this specific compound are scarce in the provided evidence, its properties and behavior can be inferred from analogous molybdenum(III) complexes and organometallic chemistry principles. Molybdenum(III) compounds are typically redox-active and serve as precursors in catalysis and materials science . For instance, molybdenum trisamides (e.g., trisamidomolybdenum(VI) complexes) are known for their catalytic roles in alkyne metathesis, showcasing the versatility of molybdenum in forming stable, high-valency organometallic frameworks .

Eigenschaften

CAS-Nummer |

87698-72-4 |

|---|---|

Molekularformel |

C3H9Mo |

Molekulargewicht |

141.05 g/mol |

IUPAC-Name |

carbanide;molybdenum(3+) |

InChI |

InChI=1S/3CH3.Mo/h3*1H3;/q3*-1;+3 |

InChI-Schlüssel |

XRNLQFUJHJKWMD-UHFFFAOYSA-N |

Kanonische SMILES |

[CH3-].[CH3-].[CH3-].[Mo+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Molybdenum(3+) trimethanide can be synthesized through various methods. One common approach involves the reaction of molybdenum trichloride with trimethanide ligands under an inert atmosphere. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of molybdenum(3+) trimethanide may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Molybdenum(3+) trimethanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of molybdenum.

Reduction: It can be reduced to lower oxidation states or even elemental molybdenum.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent and temperature conditions.

Major Products Formed

Oxidation: Higher oxidation state molybdenum compounds, such as molybdenum(VI) oxide.

Reduction: Lower oxidation state molybdenum compounds or elemental molybdenum.

Substitution: New coordination compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Molybdenum(3+) trimethanide has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Materials Science: It is studied for its potential use in the development of new materials with unique properties.

Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as in drug development.

Industry: It is used in the production of advanced materials and as a catalyst in industrial chemical processes.

Wirkmechanismus

The mechanism by which molybdenum(3+) trimethanide exerts its effects involves its ability to coordinate with various substrates and facilitate chemical reactions. The molybdenum center can undergo changes in oxidation state, which is crucial for its catalytic activity. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the substrates.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Mo(CH₃)₃³⁺ is expected to exhibit lower thermal stability compared to refractory compounds like MoS₂ or MoO₃ due to the labile Mo–C bonds .

- Its stability in aqueous environments would depend on ligand steric effects, contrasting with MoCl₃’s rapid hydrolysis .

Catalytic Performance

Molybdenum(III) compounds are pivotal in catalysis. For example:

- Molybdenum-Vanadium Clusters: Compounds like [PMo₈V₆O₄₂]⁴⁻ demonstrate exceptional catalytic activity in styrene epoxidation (conversion rates >90% under optimized conditions) .

- Trisamidomolybdenum(VI) Complexes: These achieve turnover frequencies (TOFs) >1,000 h⁻¹ in alkyne metathesis, highlighting molybdenum’s adaptability in organic transformations .

Potential Industrial Relevance

- Anti-Seize Compounds : Molybdenum-based lubricants (e.g., MoS₂) operate effectively up to 650°C, whereas Mo(CH₃)₃³⁺ derivatives could offer lower-temperature lubrication with tunable solubility in organic matrices .

- Electrocatalysis: Molybdenum oxides (MoO₃) are benchmark materials for oxygen evolution reactions (OERs). Functionalizing Mo(CH₃)₃³⁺ onto electrodes might enhance charge-transfer kinetics in non-aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.